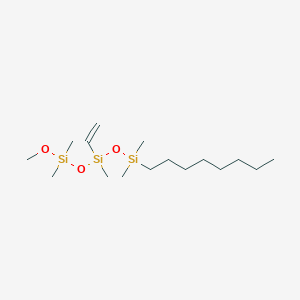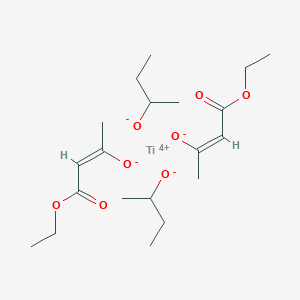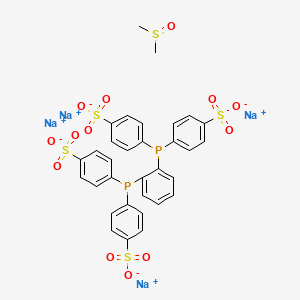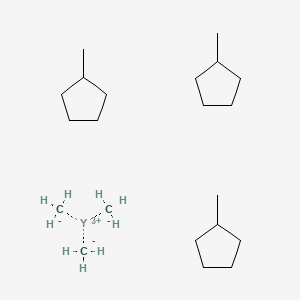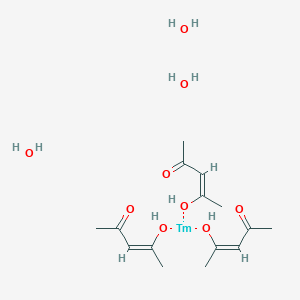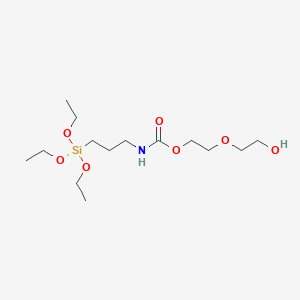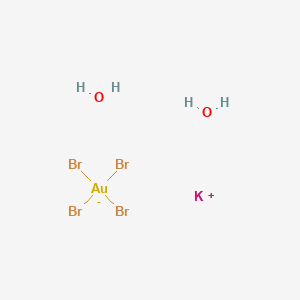
Potassium tetrabromoaurate(III) dihydrate, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetrabromoaurate(III) dihydrate is a chemical compound with the empirical formula KAuBr4•2H2O . It is a high-purity salt with an assay of 99.9% trace metals basis . This compound is used as a laboratory chemical and for the manufacture of substances . It is also used for galvanic replacement of the liquid metal galinstan .
Molecular Structure Analysis
The molecular structure of Potassium tetrabromoaurate(III) dihydrate is represented by the linear formula KAuBr4•2H2O . The compound consists of one potassium ion (K+), one gold ion (Au3+), four bromide ions (Br-), and two molecules of water (H2O).Physical And Chemical Properties Analysis
Potassium tetrabromoaurate(III) dihydrate appears as a red-brown crystalline solid . The compound has a molecular weight of 591.72 . The boiling point is 120 °C . Other physical properties such as melting point, density, and solubility in water are not specified .Wissenschaftliche Forschungsanwendungen
Chemiluminescence Analysis
Potassium tetrabromoaurate(III) dihydrate plays a crucial role in enhancing chemiluminescence (CL) intensities in analytical chemistry. A novel CL system utilizing this compound, combined with luminol in an alkaline medium, has been developed for the sensitive determination of folic acid in milk powder. This system demonstrates high sensitivity and specificity, offering potential for broad analytical applications in pharmaceutical and food sample analysis (Zhao et al., 2012).
Coordination Chemistry
In coordination chemistry, potassium tetrabromoaurate(III) dihydrate contributes to the synthesis of novel compounds. For instance, it interacts with pteridine derivatives to form structures characterized by hydrogen-bonded, ladder-like polymeric assemblies. This showcases its utility in creating complex molecular architectures, which could have implications for material science and molecular engineering (Acuña-Cueva et al., 2004).
Nanoparticle Synthesis
This compound is instrumental in the synthesis of gold nanoparticles, leveraging its reduction by amino acids under alkaline conditions. Research indicates that the rate of particle formation and resulting nanoparticle sizes can be meticulously controlled through the reduction process, paving the way for applications in catalysis, biomedical imaging, and electronic materials (Bhargava et al., 2005).
Potentiometric Sensors
The use of potassium tetrabromoaurate(III) dihydrate extends to the development of potentiometric sensors. For instance, a sensor for chromium(III) ions, employing a specific ionophore in a PVC matrix, demonstrates the compound's versatility in environmental monitoring and analysis of water quality, highlighting its importance in analytical chemistry and environmental science (Isildak et al., 2020).
Supramolecular Chemistry
In supramolecular chemistry, potassium tetrabromoaurate(III) dihydrate contributes to the study of crystal structures and intermolecular interactions. Its involvement in the formation of supramolecular networks through coordination with various ligands exemplifies its application in designing materials with specific physical and chemical properties (Junk, 2005).
Safety and Hazards
Potassium tetrabromoaurate(III) dihydrate is classified as a combustible solid . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . It is advised to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, and clothing .
Wirkmechanismus
Target of Action
Potassium tetrabromoaurate(III) dihydrate is a complex inorganic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that an aqueous solution of kaubr4 can be used for galvanic replacement of the liquid metal galinstan . This suggests that the compound may interact with its targets through a process of galvanic replacement, but more research is needed to confirm this and to understand the resulting changes.
Biochemical Pathways
The compound’s role in the galvanic replacement of galinstan suggests it may influence pathways related to metal ion interactions
Result of Action
Given its use in galvanic replacement of galinstan , it may induce changes in metal ion concentrations or states within a system, but the specific effects require further investigation.
Eigenschaften
IUPAC Name |
potassium;tetrabromogold(1-);dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGAVQQLOURVRQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[K+].Br[Au-](Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H4KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

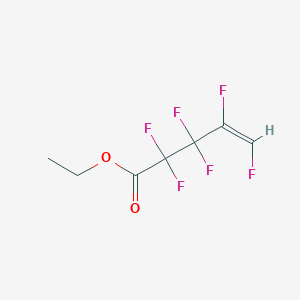
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
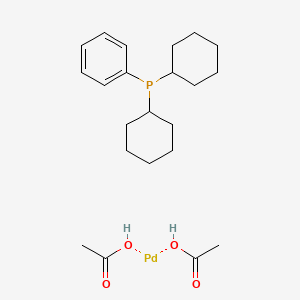
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
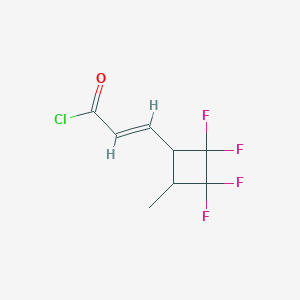
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
